

Validation of 2,5-Dimethylchroman-4-one's biological activity in vivo

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Compound of Interest

Compound Name: 2,5-Dimethylchroman-4-one

Cat. No.: B158438

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In Vivo Biological Activity of Chroman-4-Ones: A Comparative Guide

Introduction

Chroman-4-one, a core structural motif in many naturally occurring flavonoids and synthetic compounds, has garnered significant interest in drug discovery for its diverse pharmacological activities. While extensive research has been conducted on various derivatives, this guide focuses on the in vivo validation of their biological activities, providing a comparative analysis for researchers, scientists, and drug development professionals. It is important to note that while the specific compound **2,5-Dimethylchroman-4-one** is of interest, publicly available in vivo data for this particular derivative is limited. Therefore, this guide presents a comparative overview of closely related and well-studied chroman-4-one derivatives to provide a broader understanding of the therapeutic potential of this chemical class. The activities explored herein include anti-inflammatory, anti-cancer, and anticoagulant effects, supported by experimental data from various in vivo studies.

Comparative Analysis of In Vivo Biological Activities

The following tables summarize the quantitative data from key in vivo studies on various chroman-4-one derivatives, showcasing their anti-inflammatory, anti-cancer, and anticoagulant properties.

Table 1: Anti-inflammatory Activity of Chroman-4-One Derivatives

Compound	Animal Model	Dosage	Route of Administration	Key Findings	Reference
2-phenyl-4H-chromen-4-one derivative (Compound 8)	LPS-induced inflammatory disease mouse model	Not Specified	Not Specified	Significantly decreased serum levels of IL-6 and TNF- α .	[1] [2] [3]
4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (Compound 3h)	Rat adjuvant-induced arthritis model	Not Specified	Not Specified	Demonstrated significant in vivo anti-inflammatory effects.	[4] [5]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one	Carrageenan-induced inflammation in mice	10 mg/kg bw	Not Specified	Reduced inflammation by 45% in the first hour, comparable to aspirin (47.54% inhibition).	[6]

Table 2: Anti-cancer Activity of Chroman-4-One Derivatives

Compound	Animal Model	Dosage	Route of Administration	Key Findings	Reference
Newly Synthesized Chromen-4-one Derivative (Ch)	Diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) in rats	Not Specified	Not Specified	Downregulated pro-inflammatory genes (TNF- α , VEGF) and controlled other factors like p53, Cyt C, and MMP-9. Restored the balance between Bcl2 and Bax proteins.	[7]
3-benzylidene chroman-4-one analogs	In vitro studies on MCF-7 breast cancer cell line	N/A	N/A	Exhibited anti-proliferative efficacy, increased sub-G0/G1 cell cycle populations, and induced apoptosis. Further in vivo studies are warranted.	[8]

Table 3: Anticoagulant Activity of Chroman-4-One Derivatives

Compound	Animal Model	Dosage	Route of Administration	Key Findings	Reference
3-(1-aminoethylidene)chroman-2,4-dione (Compound 2f)	Adult male Wistar rats	2 mg/kg of body weight	Intraperitoneal	Shown remarkable anticoagulant activity with a prothrombin time (PT) of 130s after seven days of continuous application. Proved to be non-toxic.	[9][10]
4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-one (Compound 2a)	Adult male Wistar rats	2 mg/kg of body weight	Intraperitoneal	Exhibited significant anticoagulant activity with a prothrombin time (PT) of 90s after seven days of continuous application. Proved to be non-toxic.	[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Anti-inflammatory Activity Evaluation

- LPS-Induced Inflammatory Disease Model:

- Animal Model: Mice are used for this model.
- Induction of Inflammation: Lipopolysaccharide (LPS) is administered to the mice to induce a systemic inflammatory response.
- Treatment: The test compound (e.g., 2-phenyl-4H-chromen-4-one derivative) is administered to the treatment group of mice. A control group receives a vehicle.
- Endpoint Measurement: After a specified period, blood samples are collected. Serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α) are measured using ELISA kits. A significant reduction in these cytokine levels in the treated group compared to the control group indicates anti-inflammatory activity.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Carrageenan-Induced Paw Edema Model:
 - Animal Model: Albino mice (25-30 g) are typically used.
 - Experimental Groups: Animals are divided into a negative control group (vehicle), a positive control group (e.g., aspirin 100 mg/kg bw), and a test group (e.g., 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one 10 mg/kg bw).[\[6\]](#)
 - Treatment: The respective treatments are administered to each group.
 - Induction of Edema: After 30 minutes, a 1% saline solution of carrageenan is injected into the sub-plantar area of the hind paw of the animals to induce localized inflammation and edema.[\[6\]](#)
 - Measurement of Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer. The percentage inhibition of inflammation is calculated by comparing the paw volume of the treated groups with the control group.[\[6\]](#)

Anti-cancer Activity Evaluation

- Chemically-Induced Hepatocellular Carcinoma Model:
 - Animal Model: Rats are used for this model.

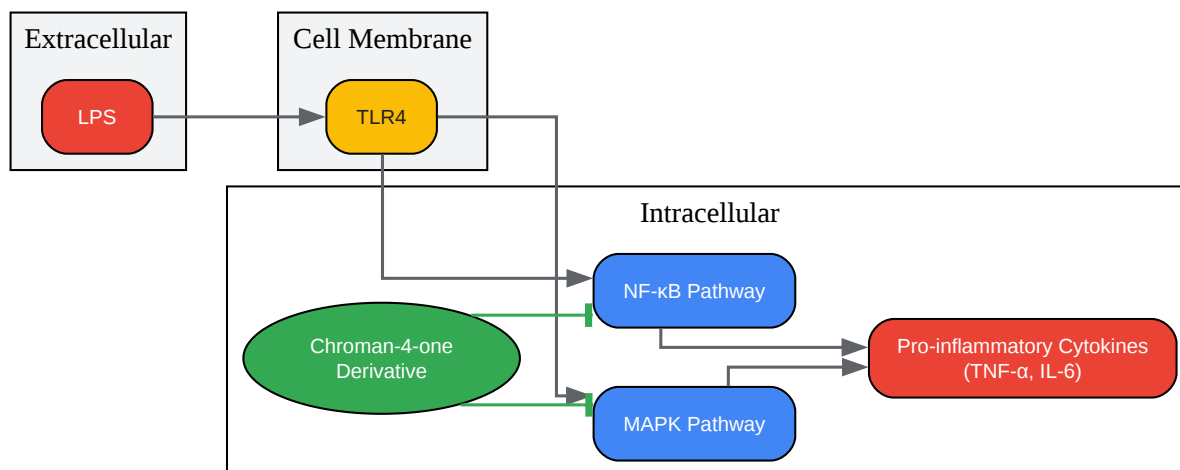
- Induction of Carcinoma: Hepatocellular carcinoma (HCC) is induced by the administration of a carcinogen, such as diethylnitrosamine (DEN).
- Treatment: The test chromen-4-one derivative is administered to the treated group of rats.
- Biomarker Analysis: After the treatment period, the animals are sacrificed, and tissue and blood samples are collected. The expression levels of key biomarkers involved in inflammation and cancer progression, such as TNF- α , VEGF, p53, Cytochrome C (Cyt C), Matrix Metalloproteinase-9 (MMP-9), Bcl-2, and Bax, are measured using techniques like RT-PCR, Western blotting, or immunohistochemistry.^[7]

Anticoagulant Activity Evaluation

- In Vivo Anticoagulant Screening:
 - Animal Model: Adult male Wistar rats are used.
 - Treatment: The test compounds (e.g., 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones) are administered intraperitoneally at a concentration of 2mg/kg of body weight for seven consecutive days.^{[9][10]}
 - Blood Sample Collection: Blood samples are collected from the animals.
 - Measurement of Prothrombin Time (PT): The anticoagulant effect is evaluated by measuring the prothrombin time of the collected blood samples. A significant increase in PT indicates anticoagulant activity.^{[9][10]}
 - Toxicity Studies: To ensure the safety of the compounds, serum and liver biochemical screening and histopathological studies are conducted.^{[9][10]}

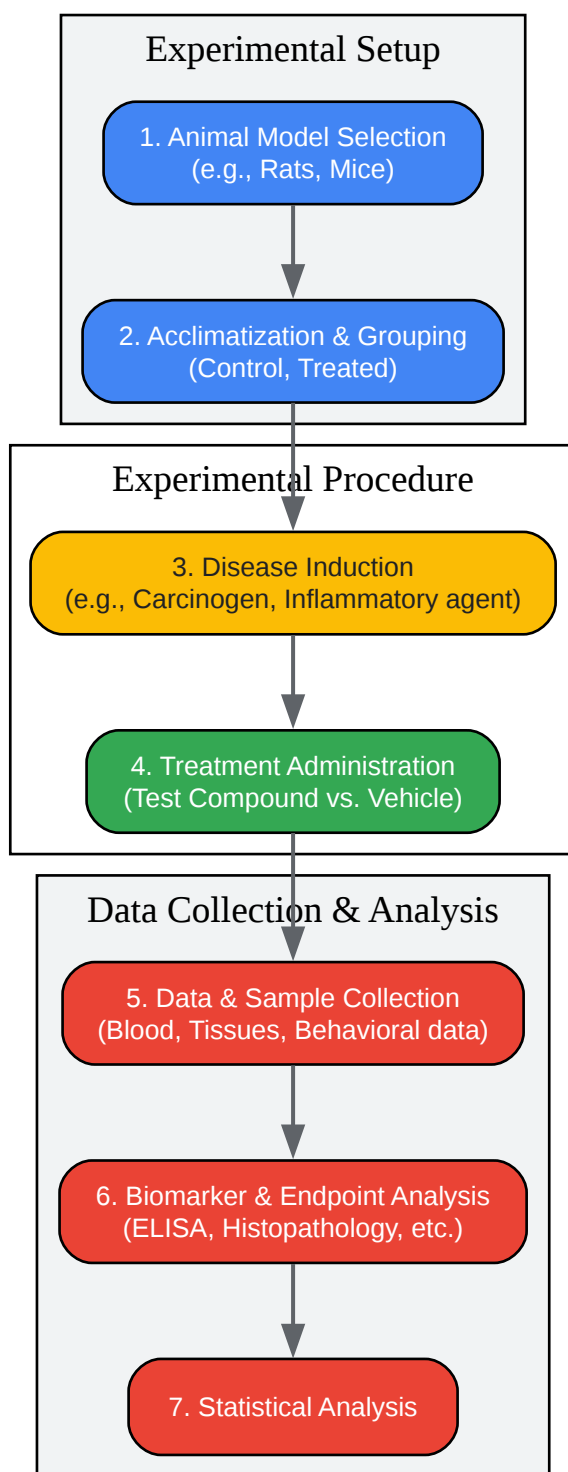
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathways influenced by chroman-4-one derivatives and a typical experimental workflow for in vivo studies.



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Caption: Anti-inflammatory signaling pathway of chroman-4-one derivatives.



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Caption: General experimental workflow for in vivo studies.

Conclusion

The in vivo studies on various chroman-4-one derivatives demonstrate their significant therapeutic potential across a spectrum of biological activities, including anti-inflammatory, anti-cancer, and anticoagulant effects. While the specific in vivo profile of **2,5-Dimethylchroman-4-one** remains to be fully elucidated, the comparative data presented in this guide offer valuable insights into the structure-activity relationships within the broader class of chroman-4-ones. The detailed experimental protocols and pathway visualizations serve as a practical resource for researchers aiming to design and conduct further preclinical studies in this promising area of drug discovery. Future research should focus on validating the efficacy and safety of novel chroman-4-one derivatives in more complex in vivo models to pave the way for their potential clinical translation.

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